Cellular hSTS Potency Comparison: Compound 37 vs. Compound 19 (IN-3)
Steroid sulfatase/17β-HSD1-IN-4 (compound 37) inhibits human STS with an IC50 of 63 nM in a cell-free assay and achieves irreversible cellular hSTS inhibition with an IC50 of 60 nM in T47D human breast cancer cells [1]. In the same study, the closely related analog compound 19 (Steroid sulfatase/17β-HSD1-IN-3) showed a cell-free hSTS IC50 of 27 nM and a cellular IC50 of 29 nM [1]. While compound 19 is approximately 2.3-fold more potent against hSTS in the cell-free assay, compound 37 demonstrates a tighter cell-free-to-cellular IC50 ratio (63 nM → 60 nM; 1.05-fold shift) compared to compound 19 (27 nM → 29 nM; 1.07-fold shift), indicating comparable cellular target engagement efficiency [1].
| Evidence Dimension | hSTS inhibition IC50 (cell-free vs. cellular T47D) |
|---|---|
| Target Compound Data | Cell-free IC50 = 63 nM; Cellular T47D IC50 = 60 nM |
| Comparator Or Baseline | Compound 19 (IN-3): Cell-free IC50 = 27 nM; Cellular T47D IC50 = 29 nM |
| Quantified Difference | Compound 37 is 2.3-fold less potent in cell-free assay but has comparable cellular potency ratio; cellular IC50 of compound 37 is 2.1-fold higher (60 vs 29 nM) |
| Conditions | Recombinant hSTS cell-free assay; intact T47D human breast cancer cells, 0–1100 nM, 24 h incubation |
Why This Matters
Compound 37 offers directly comparable cellular target engagement to compound 19 despite lower intrinsic potency, making it suitable for studies where a wider dynamic range between STS and 17β-HSD1 inhibition is required.
- [1] Salah M, Abdelsamie AS, Ter-Laak M, et al. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. J Med Chem. 2023;66(13):8765–8789. Data for compounds 19 and 37 extracted from MedChemExpress product pages derived from this paper. View Source
